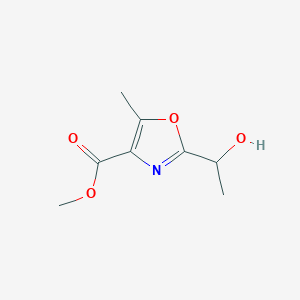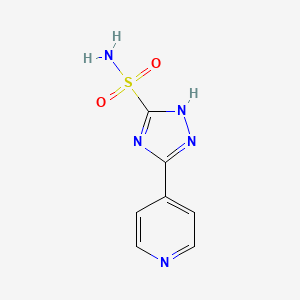
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:
4-aminopyridine+SO2Cl2→1H-1,2,4-triazole-3-sulfonamide
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: The specific products depend on the reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:
Chemistry: It serves as a building block for designing other compounds due to its unique structure.
Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.
Industry: It may have applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Eigenschaften
CAS-Nummer |
4922-97-8 |
|---|---|
Molekularformel |
C7H7N5O2S |
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12) |
InChI-Schlüssel |
BROAXIWYJUEMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


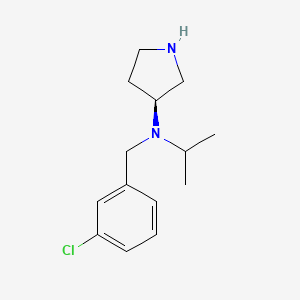

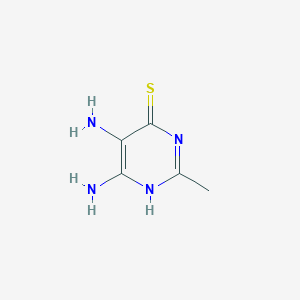
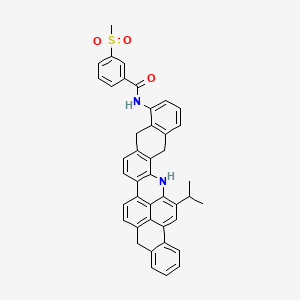
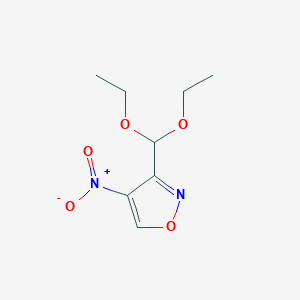
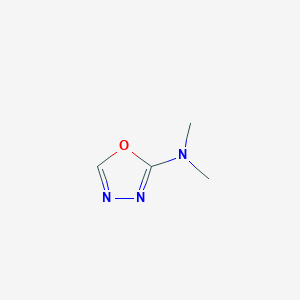

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
